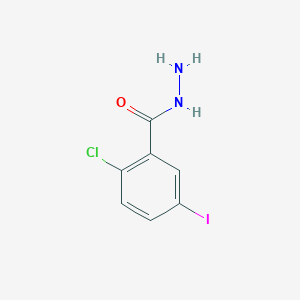

2-Chloro-5-iodobenzhydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Chloro-5-iodobenzhydrazide involves several steps. The target product is obtained by subjecting methyl 2-aminobenzoate to iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions . The method is characterized by modification or optimization of process steps and parameters based on traditional iodination, substitution, the Sandmeyer reaction, and hydrolysis .Molecular Structure Analysis

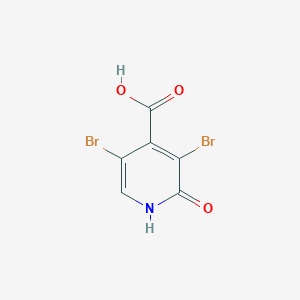

The molecular formula of 2-Chloro-5-iodobenzhydrazide is C7H6ClIN2O. The molecular weight is 296.49. The structure of the compound can be confirmed using single-crystal X-ray diffraction (XRD), powder XRD, proton Fourier transform nuclear magnetic resonance (FT-NMR), and Fourier transform infrared investigations.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Chloro-5-iodobenzhydrazide include iodination, substitution, a Sandmeyer reaction, and hydrolysis . These reactions are part of the synthetic method used to produce the compound .Scientific Research Applications

C7H5ClIN3\text{C}_7\text{H}_5\text{ClIN}_3C7H5ClIN3

, has garnered interest in various fields. Here are six unique applications:- Anticancer Properties : Researchers have investigated the potential of 2-Chloro-5-iodobenzhydrazide as an anticancer agent. Its structural features make it a candidate for inhibiting tumor growth or metastasis .

- Targeted Therapies : The compound’s reactivity with specific cellular components could lead to targeted drug delivery systems .

- Building Block : Chemists use 2-Chloro-5-iodobenzhydrazide as a versatile building block in organic synthesis. It participates in various reactions, such as Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Buchwald-Hartwig amination .

- Functional Materials : Researchers explore its potential in designing functional materials, such as luminescent compounds or conductive polymers .

- Bioorthogonal Chemistry : The compound’s reactivity with biomolecules allows for bioconjugation and targeted labeling in biological studies .

- Photoluminescence : Scientists investigate its photophysical properties, including fluorescence and phosphorescence, for potential optoelectronic applications .

Medicinal Chemistry and Drug Development

Organic Synthesis

Materials Science

Bioconjugation and Labeling

Photophysics and Optoelectronics

Environmental Chemistry

properties

IUPAC Name |

2-chloro-5-iodobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQYKCUIQDGFGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-iodobenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)

![4-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)

![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)

![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)